molecular formula C13H17NO5S B2946124 Ethyl 2-(morpholine-4-sulfonyl)benzoate CAS No. 2415562-29-5

Ethyl 2-(morpholine-4-sulfonyl)benzoate

Cat. No.: B2946124
CAS No.: 2415562-29-5
M. Wt: 299.34
InChI Key: WBZZLLNIYWXQDM-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholine-4-sulfonyl)benzoate is an organic compound that features a benzoate ester linked to a morpholine sulfonyl group. This compound is of interest due to its unique chemical structure, which combines the properties of benzoates and morpholine sulfonyl groups, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(morpholine-4-sulfonyl)benzoate typically involves the reaction of 2-(morpholine-4-sulfonyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-(morpholine-4-sulfonyl)benzoic acid+ethanolcatalystEthyl 2-(morpholine-4-sulfonyl)benzoate+water\text{2-(morpholine-4-sulfonyl)benzoic acid} + \text{ethanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 2-(morpholine-4-sulfonyl)benzoic acid+ethanolcatalyst​Ethyl 2-(morpholine-4-sulfonyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(morpholine-4-sulfonyl)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: 2-(morpholine-4-sulfonyl)benzyl alcohol.

    Substitution: Various substituted benzoate esters.

Scientific Research Applications

Ethyl 2-(morpholine-4-sulfonyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(morpholine-4-sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Ethyl 2-(morpholine-4-sulfonyl)benzoate can be compared with other similar compounds, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-(morpholine-4-sulfonyl)benzoate: Similar structure but with the sulfonyl group at the 4-position of the benzoate ring.

    Ethyl 2-(piperidine-4-sulfonyl)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-morpholin-4-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-2-19-13(15)11-5-3-4-6-12(11)20(16,17)14-7-9-18-10-8-14/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZZLLNIYWXQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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